
CYM5442
Descripción general
Descripción
CYM5442 es un agonista del receptor de esfingosina 1-fosfato (S1P1) potente, altamente selectivo y activo por vía oral. Es conocido por su alta especificidad hacia el receptor de esfingosina 1-fosfato 1 (S1P1), con una concentración efectiva (EC50) de 1.35 nM. Este compuesto es inactivo contra otros receptores de esfingosina 1-fosfato como S1P2, S1P3, S1P4 y S1P5 . This compound ha mostrado un potencial significativo en la neuroprotección, particularmente en las células retinales, y puede penetrar fácilmente el sistema nervioso central .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CYM5442 involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen la formación del anillo oxadiazol y la posterior unión de la porción dihidroindenilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como diclorometano y reactivos como trietilamina y anhídrido acético. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .
Métodos de Producción Industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
CYM5442 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo oxadiazol y la porción dihidroindenilo. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo involucran solventes orgánicos y temperaturas suaves.
Reacciones de Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno pueden usarse bajo condiciones controladas.
Reacciones de Reducción: Se emplean típicamente agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales unidos al anillo oxadiazol .
Aplicaciones Científicas De Investigación
Key Mechanisms
- Endothelial Integrity : CYM5442 enhances barrier function in endothelial cells, preventing leukocyte escape and reducing inflammation .
- Cytokine Production : It modulates cytokine production during viral infections, notably reducing pro-inflammatory cytokines in response to influenza A virus infection .
Inflammation and Immune Response
This compound has been extensively studied for its role in modulating immune responses during viral infections. A significant study demonstrated that treatment with this compound reduced the expression of intracellular adhesion molecule 1 (ICAM1) in human pulmonary microvascular endothelial cells infected with H1N1. This effect was mediated through the inhibition of NF-κB activation and was dependent on β-arrestin2 signaling .
Acute Graft-versus-Host Disease (aGVHD)
Research indicates that this compound may have therapeutic potential in managing aGVHD by reducing macrophage infiltration at GVHD sites. In vivo studies showed that while this compound did not prevent aGVHD entirely, it significantly improved survival rates and reduced inflammatory cell accumulation in target organs compared to control treatments .
Viral Infections
The compound has shown promise in mitigating the effects of viral infections. For instance, it was found to attenuate lung inflammation and damage caused by H1N1 infection in mice models, demonstrating a reduction in pulmonary edema and inflammatory cytokine levels .
Table 1: Summary of Key Findings on this compound
Table 2: Mechanistic Insights into this compound Action
Mechanism | Effect on Cellular Response |
---|---|
S1PR1 Activation | Enhances endothelial barrier integrity |
NF-κB Pathway Inhibition | Reduces pro-inflammatory cytokine production |
β-arrestin2 Dependency | Mediates signaling effects on ICAM1 |
Case Study 1: Influenza A Virus Infection
In a controlled laboratory setting, human pulmonary microvascular endothelial cells were treated with this compound post-infection with H1N1. The results indicated a significant reduction in the expression of pro-inflammatory markers and adhesion molecules, suggesting that this compound could be utilized as a therapeutic agent to mitigate lung inflammation during viral infections .
Case Study 2: Treatment of aGVHD
In an animal model of aGVHD, mice treated with this compound exhibited prolonged survival compared to untreated controls. The treatment resulted in decreased macrophage presence in affected tissues, highlighting its potential for clinical application in managing post-transplant complications .
Mecanismo De Acción
CYM5442 ejerce sus efectos al unirse al receptor de esfingosina 1-fosfato 1 (S1P1). Esta unión activa el receptor, lo que lleva a la fosforilación de moléculas de señalización corriente abajo, como p42/p44-MAPK. Esta activación desencadena varias respuestas celulares, incluida la supervivencia celular, la migración y la proliferación. La capacidad del compuesto para penetrar el sistema nervioso central mejora su efectividad en la neuroprotección .
Comparación Con Compuestos Similares
Compuestos Similares
FTY720 (Fingolimod): Otro agonista del receptor de esfingosina 1-fosfato, pero es menos selectivo en comparación con CYM5442.
SEW2871: Un agonista selectivo de S1P1, pero con diferentes características de unión y eficacia.
Singularidad de this compound
This compound destaca por su alta selectividad para el receptor de esfingosina 1-fosfato 1 (S1P1) y su capacidad para penetrar el sistema nervioso central. Esto lo hace particularmente efectivo en aplicaciones neuroprotectoras, diferenciándolo de otros compuestos similares .
Actividad Biológica
CYM5442, a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1), has garnered significant attention due to its diverse biological activities, particularly in modulating immune responses and its potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
This compound functions primarily as an S1PR1 agonist, activating signaling pathways that influence lymphocyte trafficking and immune modulation. It has been shown to induce lymphopenia by decreasing the number of circulating B-lymphocytes by 65% and T-lymphocytes by 85% in a dose-dependent manner, requiring serum concentrations around 50 nM for effective action .
Key Pathways Involved
- MAPK Pathway : this compound activates the p42/p44 MAPK pathway, which is critical for various cellular responses. Studies demonstrate that this compound induces phosphorylation of MAPK in CHO-K1 cells transfected with S1PR1 .
- NF-κB Pathway : The compound inhibits the activation of NF-κB, a key regulator of inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines during viral infections .
- Cytokine Modulation : this compound treatment significantly reduces levels of various cytokines and chemokines such as IFN-α, TNF-α, IL-6, CCL2, CCL3, CCL5, CXCL2, and CXCL10 in bronchoalveolar lavage (BAL) fluid from H1N1-infected mice .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is moderately bioavailable with a half-life of approximately 3 hours. It partitions significantly into central nervous tissue, suggesting potential neurological implications .
Study on Acute Graft-Versus-Host Disease (aGVHD)
A study investigating the effects of this compound on aGVHD revealed that while it did not prevent the infiltration of donor T cells into target organs, it significantly reduced macrophage recruitment to these sites. The treatment downregulated chemokines such as CCL2 and CCL7 in endothelial cells, thereby limiting monocyte migration .
Effects on Viral Infections
In models of H1N1 influenza infection, this compound demonstrated protective effects by reducing lung injury and improving survival rates. Mice treated with this compound showed significantly decreased pulmonary edema and inflammatory cell accumulation compared to control groups . The treatment also resulted in diminished activation of MAPK pathways in infected tissues.
Data Tables
Parameter | This compound | Control |
---|---|---|
B-lymphocyte reduction | 65% | - |
T-lymphocyte reduction | 85% | - |
Cytokine levels (IFN-α) | Significantly reduced | Elevated |
Survival rate post-infection | 45% | 10% |
Propiedades
IUPAC Name |
2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIKTBLZSPQGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648731 | |
Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094042-01-9 | |
Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CYM-5442 interact with S1PR1?
A1: CYM-5442 binds to a hydrophobic pocket of the S1PR1, distinct from the orthosteric site where sphingosine-1-phosphate (S1P) binds. [] This interaction triggers a signaling cascade involving Gαi/o proteins. [, ]
Q2: What are the downstream effects of CYM-5442 binding to S1PR1?
A2: CYM-5442 binding leads to various downstream effects, including:
- Lymphopenia: CYM-5442 induces lymphopenia by promoting the internalization and degradation of S1PR1 on lymphocytes, preventing their egress from lymphoid organs. [, , ]
- Suppression of cytokine production: CYM-5442 inhibits the production of pro-inflammatory cytokines like IFN-α, IL-17A, IL-6, TNF-α, and chemokines like CXCL10 and CXCL3, potentially by modulating S1PR1 signaling in endothelial cells and immune cells. [, , , , , , ]
- Modulation of immune cell function: CYM-5442 can induce an exhaustion signature in autoreactive T cells, limiting their ability to kill insulin-producing β cells in a model of type 1 diabetes. []
Q3: What is the molecular formula and weight of CYM-5442?
A3: The molecular formula of CYM-5442 is C23H26N4O4, and its molecular weight is 422.48 g/mol.
Q4: Is there spectroscopic data available for CYM-5442?
A4: Yes, 1H-NMR spectroscopy and ESI-MS data have been used to characterize the structure of CYM-5442. []
Q5: Have there been any computational studies on CYM-5442?
A5: Currently, specific computational studies on CYM-5442, such as simulations, calculations, or QSAR models, are limited in the provided literature.
Q6: How do structural modifications of CYM-5442 impact its activity?
A6: While specific SAR studies are not extensively detailed in the provided literature, the development of CYM-5442 highlights the importance of the hydrophobic pocket interaction for its S1PR1 selectivity. [] Further research exploring structural modifications and their impact on activity and selectivity would be valuable.
Q7: What is known about the stability of CYM-5442?
A7: Limited information is available regarding the stability of CYM-5442 under various conditions. Further research on stability in different formulations and storage conditions is needed.
Q8: What is the pharmacokinetic profile of CYM-5442?
A8:
- Absorption and Distribution: CYM-5442 exhibits significant partitioning into the central nervous system (CNS). []
- Duration of Action: CYM-5442 induces reversible lymphopenia, with full recovery observed within each dosing interval (24 hours). []
Q9: What is the relationship between CYM-5442 plasma concentration and its pharmacodynamic effects?
A9: Serum concentrations of CYM-5442 in the 50 nM range are required for inducing lymphopenia in mice. []
Q10: What are the in vitro effects of CYM-5442?
A10: In vitro, CYM-5442 demonstrates:
- Full agonism for S1P1: It activates S1P1-dependent pathways, including p42/p44 MAPK phosphorylation, internalization, phosphorylation, and ubiquitination. []
- Inhibition of cytokine production: CYM-5442 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in endothelial cells stimulated with septic shock serum. []
Q11: What are the in vivo effects of CYM-5442?
A11: CYM-5442 exhibits efficacy in various animal models:
- Multiple sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, CYM-5442 reduces clinical scores, CNS cellular infiltration, demyelination, and gliosis, comparable to fingolimod. []
- Influenza: It decreases the severity of influenza infection in mice by inhibiting the cytokine storm and reducing the recruitment of innate immune cells to the lungs. []
- Traumatic brain injury: CYM-5442 attenuates blood-brain barrier disruption following traumatic brain injury. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.